molecular formula C20H25NO4 B063752 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester CAS No. 162151-92-0

1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester

Cat. No. B063752
M. Wt: 343.4 g/mol
InChI Key: MSUBZYFZHDXGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester, also known as BMIPP, is a synthetic compound that has been widely used in scientific research applications. BMIPP is a member of the pyrrole family of compounds that exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism Of Action

1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester is believed to work by inhibiting the uptake of fatty acids by the heart, which can lead to an accumulation of fatty acids in the myocardium. This accumulation can lead to impaired cardiac function and ultimately, heart failure. By inhibiting fatty acid uptake, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester can help to prevent this accumulation and improve cardiac function.

Biochemical And Physiological Effects

1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has been shown to have a range of biochemical and physiological effects, including improved myocardial perfusion, reduced oxidative stress, and improved cardiac function. Additionally, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has been shown to have anti-inflammatory and anti-cancer properties, although more research is needed to fully understand these effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester is its selective accumulation in the myocardium, making it a useful tool for imaging myocardial ischemia and infarction. Additionally, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has a relatively long half-life, allowing for more prolonged imaging studies. However, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has some limitations, including its relatively low sensitivity and specificity for detecting myocardial ischemia and infarction.

Future Directions

There are several potential future directions for research involving 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester. One area of interest is the development of more sensitive and specific imaging agents for the diagnosis of cardiovascular diseases. Additionally, researchers are exploring the potential use of 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester and other pyrrole compounds in the treatment of cancer and other diseases. Finally, there is ongoing research into the mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester and its effects on other physiological systems, which may lead to the development of new therapeutic agents.

Synthesis Methods

1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester can be synthesized through a multistep process involving the reaction of 1,2-dibromobutane with 2-methyl-5-phenylmethylpyrrole in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions to yield the final product, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester.

Scientific Research Applications

1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has been extensively studied for its potential use in the diagnosis and treatment of cardiovascular diseases. Specifically, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has been shown to selectively accumulate in the myocardium, making it a useful tool for imaging myocardial ischemia and infarction.

properties

CAS RN

162151-92-0

Product Name

1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

dimethyl 2-benzyl-1-butyl-5-methylpyrrole-3,4-dicarboxylate

InChI

InChI=1S/C20H25NO4/c1-5-6-12-21-14(2)17(19(22)24-3)18(20(23)25-4)16(21)13-15-10-8-7-9-11-15/h7-11H,5-6,12-13H2,1-4H3

InChI Key

MSUBZYFZHDXGDW-UHFFFAOYSA-N

SMILES

CCCCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)OC)C(=O)OC)C

Canonical SMILES

CCCCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)OC)C(=O)OC)C

Other CAS RN

162151-92-0

synonyms

dimethyl 2-benzyl-1-butyl-5-methyl-pyrrole-3,4-dicarboxylate

Origin of Product

United States

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